![molecular formula C19H25N3S B5763329 4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5763329.png)
4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is commonly referred to as TAK-659 and belongs to the class of drugs known as piperazinamines. TAK-659 has been shown to have potent inhibitory effects on various enzymes and signaling pathways, making it a promising candidate for the treatment of several diseases.
Mecanismo De Acción
TAK-659 exerts its inhibitory effects on BTK, ITK, and JAK3 by binding to their active sites and preventing their activation. This results in the inhibition of downstream signaling pathways, leading to the suppression of immune responses and the proliferation of cancer cells. TAK-659 has been shown to have high selectivity for these enzymes and signaling pathways, making it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells and suppress immune responses in animal models. TAK-659 has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, making it suitable for use in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for BTK, ITK, and JAK3, making it a useful tool for studying the role of these enzymes and signaling pathways in disease. However, the limitations of using TAK-659 include its high cost and limited availability, as well as the potential for off-target effects and toxicity.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, which are characterized by aberrant immune responses. TAK-659 could also be used in combination with other drugs to enhance their therapeutic effects or overcome drug resistance. Additionally, further research is needed to elucidate the mechanisms of action of TAK-659 and identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 2,4-dimethylbenzylamine with 5-methyl-2-thiophene carboxaldehyde to form an imine intermediate. This intermediate is then reacted with piperazine to yield the final product, TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
TAK-659 has been the subject of extensive scientific research for its potential therapeutic applications. It has been shown to have potent inhibitory effects on several enzymes and signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These enzymes and signaling pathways play important roles in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c1-15-4-6-18(16(2)12-15)14-21-8-10-22(11-9-21)20-13-19-7-5-17(3)23-19/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJWQVGTKBUHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

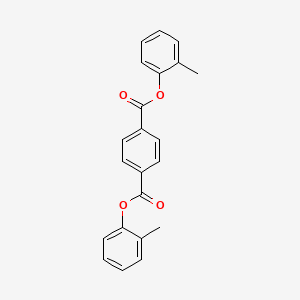
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5763255.png)
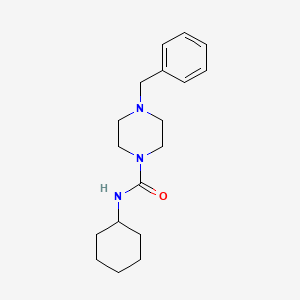
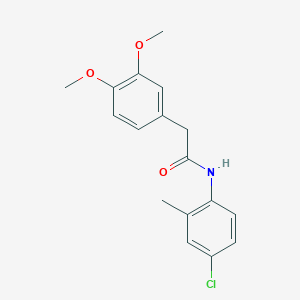
![2'-{[methyl(phenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5763267.png)
![2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5763274.png)
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5763280.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5763284.png)
![4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763285.png)
![11-[(3-chlorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5763290.png)
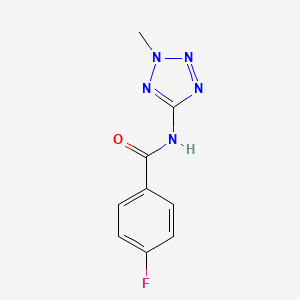
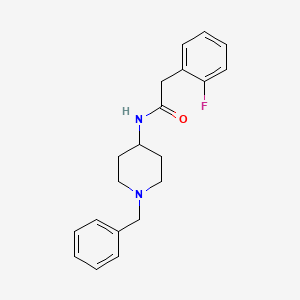
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5763320.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(5-ethyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5763333.png)